Bixin

描述

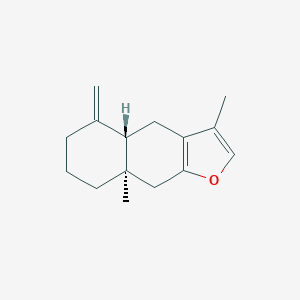

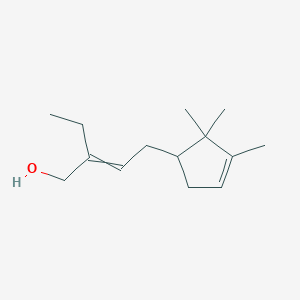

Bixin is a naturally occurring carotenoid found in the seeds of the achiote tree, also known as Bixa orellana. This compound is primarily known for its vibrant reddish-orange color and is widely used as a natural food colorant. This compound is a hydrophobic compound, meaning it is soluble in fats, alcohols, and organic solvents but insoluble in water . It is the most abundant carotenoid in the hydrophobic extracts of annatto seeds, making up 70-80% of the total carotenoid content .

作用机制

Target of Action

Bixin, a cis-carotenoid and an apocarotenoid, is known to target multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation . It is approved as a canonical Nrf2 inducer, PPAR α/γ agonist, and TLR4/NFκB antagonist . It also targets ATP binding cassette transporters in cancer cells .

Mode of Action

This compound interacts with its targets to manage various diseases and their underlying signaling targets . It mediates its effects through its antioxidant, anti-inflammatory, and antiapoptotic properties . For instance, it has been shown to inhibit toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and thioredoxin-interacting protein/NOD-like receptor protein 3 (TXNIP/NLRP3) inflammasome mechanisms .

Biochemical Pathways

This compound affects multiple biochemical pathways related to its targets. It mediates multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation related to their up/downstream signaling pathways . The this compound metabolic pathway was proposed as early as 20 years ago . Two new genes BoCCD1 and BoCCD4 have been identified that participate in the biosynthesis of this compound aldehyde, which is the first product of this compound biosynthesis .

Pharmacokinetics

This compound is soluble in fats, alcohols, and organic solvents but insoluble in water, making it a hydrophobic compound . In the presence of alkali, the methyl ester of this compound is hydrolyzed and converted to northis compound, a water-soluble derivative . This compound loaded on polymeric nanoparticles has shown promising antioxidant and anti-inflammatory effects against cigarette smoke exposure .

Result of Action

This compound’s action results in the management of various diseases and their underlying signaling targets . It mediates multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation related to their up/downstream signaling pathways . It has been shown to prevent increases in superoxide anion and total bronchoalveolar lavage leukocyte levels in mice exposed to cigarette smoke .

Action Environment

This compound is chemically unstable during isolation or in different thermal, light, pH, and oxygen conditions, then it converts into trans-bixin (β-bixin) . Its synthesis has been shown to be regulated by endogenous and environmental cues, such as irradiance and light quality, salt stress, DNA methylation status, and microRNAs . This compound exhibits different configurations against solvent, light, temperature, oxygen, oxidant elements, heating period, and pHs .

生化分析

Biochemical Properties

Bixin interacts with various enzymes, proteins, and other biomolecules. It is chemically unstable during isolation or in different thermal, light, pH, and oxygen conditions, then it converts into trans-bixin (β-bixin) .

Cellular Effects

This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. It mediates multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation related to their up/downstream signaling pathways by its antioxidant, anti-inflammatory, and antiapoptotic effects .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is approved as canonical Nrf2 induction, PPAR α/γ agonist, and TLR4/NFκB antagonist .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: Bixin can be extracted from annatto seeds using various methods. Traditional extraction methods include vegetable oil extraction, dilute aqueous potassium or sodium hydroxide extraction, and solvent extraction . The extraction process involves isolating the pigment from the seeds and purifying it to obtain this compound in its pure form.

Industrial Production Methods: In industrial settings, this compound is often extracted using solvents such as hexane or ethanol. The seeds are first ground into a fine powder, and the solvent is used to dissolve the this compound. The solution is then filtered, and the solvent is evaporated to obtain pure this compound. This method ensures a high yield and purity of the compound .

化学反应分析

Types of Reactions: Bixin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Reduction: this compound can be reduced using reducing agents such as sodium borohydride, resulting in the formation of reduced carotenoid derivatives.

Hydrolysis: In the presence of alkali, the methyl ester of this compound is hydrolyzed to form northis compound.

Major Products Formed:

Northis compound: Formed through the oxidation and hydrolysis of this compound.

Reduced Carotenoids: Formed through the reduction of this compound.

科学研究应用

Bixin has a wide range of applications in scientific research due to its antioxidant, anti-inflammatory, and antiapoptotic properties.

Chemistry: this compound is used as a natural dye in various chemical applications, including the development of new materials for fingerprint detection .

Biology: this compound’s antioxidant properties make it a valuable compound in biological research, particularly in studies related to oxidative stress and inflammation .

Medicine: this compound has shown potential in the treatment of various diseases, including cancer, metabolic syndrome, and cardiovascular diseases. Its anti-inflammatory properties make it a promising candidate for the development of new therapeutic agents .

Industry: this compound is widely used in the food industry as a natural colorant. It is also used in cosmetics and textiles due to its vibrant color and stability .

相似化合物的比较

Beta-Carotene: Like bixin, beta-carotene is a carotenoid with antioxidant properties. beta-carotene is more commonly found in fruits and vegetables and is a precursor to vitamin A.

Lycopene: Lycopene is another carotenoid with strong antioxidant properties. It is primarily found in tomatoes and is known for its potential health benefits, including reducing the risk of certain cancers.

Astaxanthin: Astaxanthin is a carotenoid found in marine organisms such as algae and seafood. It is known for its potent antioxidant and anti-inflammatory properties.

Uniqueness of this compound: this compound’s uniqueness lies in its hydrophobic nature and its ability to be converted into northis compound, a water-soluble derivative. This property makes this compound versatile for various applications, including food coloring, cosmetics, and pharmaceuticals .

属性

CAS 编号 |

6983-79-5 |

|---|---|

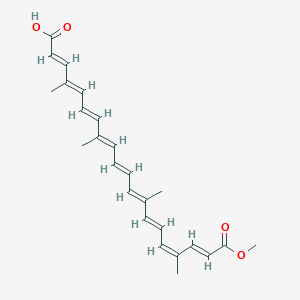

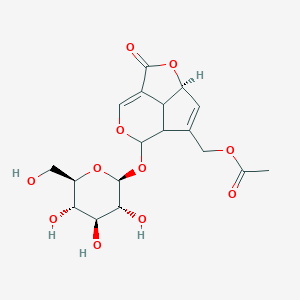

分子式 |

C25H30O4 |

分子量 |

394.5 g/mol |

IUPAC 名称 |

(2E,4E,6E,8E,10E,12E,14E)-20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid |

InChI |

InChI=1S/C25H30O4/c1-20(12-8-14-22(3)16-18-24(26)27)10-6-7-11-21(2)13-9-15-23(4)17-19-25(28)29-5/h6-19H,1-5H3,(H,26,27)/b7-6+,12-8+,13-9+,18-16+,19-17?,20-10+,21-11+,22-14+,23-15? |

InChI 键 |

RAFGELQLHMBRHD-VFYVRILKSA-N |

SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |

手性 SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(C)C=CC(=O)OC)/C=C/C=C(\C)/C=C/C(=O)O |

规范 SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |

熔点 |

204 - 206 °C |

Key on ui other cas no. |

6983-79-5 |

物理描述 |

Solid |

Pictograms |

Acute Toxic; Irritant |

同义词 |

6-Methyl hydrogen (9Z)-6,6'-diapocarotene-6,6'-dioate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B190623.png)